3-Hydroxycyclobutanecarbonitrile chemical structure and properties
3-Hydroxycyclobutanecarbonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclobutanecarbonitrile is a small, functionalized cycloalkane of interest in organic synthesis and medicinal chemistry. Its rigid four-membered ring and bifunctional nature, featuring a hydroxyl and a nitrile group, make it a potentially valuable building block for the synthesis of more complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3-Hydroxycyclobutanecarbonitrile, based on currently available data. It is important to note that while computational data for this compound is accessible, a significant portion of experimental data, particularly spectroscopic analyses, remains to be published in the public domain.
Chemical Structure and Identifiers
3-Hydroxycyclobutanecarbonitrile possesses a cyclobutane ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group. The relative stereochemistry of these two functional groups can be either cis or trans.
Chemical Structure:
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Molecular Formula: C₅H₇NO
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IUPAC Name: 3-hydroxycyclobutane-1-carbonitrile[1]
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CAS Registry Number: 20249-17-6[1]
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Molecular Weight: 97.12 g/mol [1]
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Synonyms: 3-hydroxycyclobutane-1-carbonitrile, Cyclobutanecarbonitrile, 3-hydroxy-[1]
Physicochemical Properties
| Property | Value | Data Type | Reference |
| Molecular Weight | 97.12 g/mol | Computed | [1] |
| Boiling Point | 70-71 °C (at 0.33 Torr) | Experimental | [2] |
| XLogP3 | -0.2 | Computed | [1] |
| Topological Polar Surface Area | 44 Ų | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | |
| Hydrogen Bond Acceptor Count | 2 | Computed | |
| Rotatable Bond Count | 1 | Computed |
Solubility: Experimental solubility data in various solvents is not currently available. Based on its structure, it is predicted to be soluble in polar organic solvents such as ethanol, methanol, and acetone, and sparingly soluble in water.
Spectroscopic Properties
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 3-Hydroxycyclobutanecarbonitrile are not available in the public domain. However, predicted spectral characteristics can be inferred from the known chemical shifts of similar structural motifs.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 3-Hydroxycyclobutanecarbonitrile would be expected to show signals corresponding to the protons on the cyclobutane ring. The chemical shifts would be influenced by the electronegativity of the adjacent hydroxyl and nitrile groups.
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H1 (methine proton α to nitrile): Expected to be in the range of 2.8-3.2 ppm.
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H3 (methine proton α to hydroxyl): Expected to be in the range of 4.0-4.5 ppm.
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H2, H4 (methylene protons): Expected to appear as complex multiplets in the range of 2.0-2.8 ppm.
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OH (hydroxyl proton): A broad singlet, with a chemical shift that is dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum would show four distinct signals for the cyclobutane ring carbons and one for the nitrile carbon.
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C1 (methine carbon α to nitrile): Expected in the range of 25-35 ppm.
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C3 (methine carbon α to hydroxyl): Expected in the range of 60-70 ppm.[3]
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C2, C4 (methylene carbons): Expected in the range of 30-40 ppm.
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CN (nitrile carbon): Expected in the range of 115-125 ppm.[3]
Predicted Infrared (IR) Spectral Data
The IR spectrum would be characterized by the stretching frequencies of the hydroxyl and nitrile groups.
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
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C-H stretch (sp³): Sharp peaks in the region of 2850-3000 cm⁻¹.
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C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.[4]
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C-O stretch: A band in the region of 1050-1150 cm⁻¹.
Mass Spectrometry
Predicted mass spectrometry data suggests the following m/z values for various adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 98.060041 |
| [M+Na]⁺ | 120.04198 |
| [M-H]⁻ | 96.045489 |
| [M]⁺ | 97.052216 |
Synthesis
Proposed Experimental Protocol: Reduction of 3-Oxocyclobutanecarbonitrile
This proposed method involves the reduction of the ketone functionality of 3-oxocyclobutanecarbonitrile to the corresponding alcohol.
Reaction Scheme:
Caption: Proposed workflow for the synthesis of 3-Hydroxycyclobutanecarbonitrile.
Applications in Drug Development
Currently, there is no specific information in the public domain detailing the direct application of 3-Hydroxycyclobutanecarbonitrile in drug development or its explicit use as an intermediate in the synthesis of a marketed drug. However, the structural motif of a substituted cyclobutane is present in some biologically active compounds, suggesting that this molecule could serve as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.
Biological Activity
There are no publicly available reports on the biological activity of 3-Hydroxycyclobutanecarbonitrile. Biological screening data for this compound has not been found in major public databases.
Safety and Handling
3-Hydroxycyclobutanecarbonitrile is classified as a hazardous substance.
GHS Hazard Statements: [1]
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H301: Toxic if swallowed.
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H311: Toxic in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H331: Toxic if inhaled.
Precautionary Measures:
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Handle this compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
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Avoid contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
Conclusion
3-Hydroxycyclobutanecarbonitrile is a chemical entity with potential as a synthetic building block. This guide has summarized the available information on its structure and properties, which is currently dominated by computational data. The significant lack of experimental data, particularly in the areas of spectroscopy, physical properties, and biological activity, highlights the need for further research to fully characterize this compound and explore its potential applications in organic synthesis and drug discovery. The proposed synthetic protocol provides a starting point for researchers interested in preparing this molecule for further study. As with any chemical substance, appropriate safety precautions must be taken during its handling and use.
